2-Propan-2-yltetrazol-5-amine
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Overview
Description
2-Propan-2-yltetrazol-5-amine: is an organic compound characterized by the presence of a tetrazole ring substituted with an isopropyl group and an amino group. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propan-2-yltetrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isopropylamine with sodium azide and a suitable electrophile, such as an alkyl halide, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Propan-2-yltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted tetrazole derivatives.
Scientific Research Applications
2-Propan-2-yltetrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propan-2-yltetrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Tetrazole: A parent compound with a similar five-membered ring structure.
1-Methyl-5-aminotetrazole: A derivative with a methyl group instead of an isopropyl group.
5-Aminotetrazole: A simpler analog with only an amino group attached to the tetrazole ring.
Uniqueness: 2-Propan-2-yltetrazol-5-amine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and biological activity compared to simpler tetrazole derivatives .
Biological Activity
2-Propan-2-yltetrazol-5-amine (CAS No. 229003-16-1) is an organic compound featuring a tetrazole ring with an isopropyl group and an amino group. Tetrazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and comparative analysis with related compounds.
The compound's structure includes:
- Tetrazole Ring : A five-membered ring consisting of four nitrogen atoms and one carbon atom.
- Substituents : An isopropyl group and an amino group that influence its solubility and reactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The tetrazole moiety can form hydrogen bonds and engage in electrostatic interactions with enzymes, potentially modulating their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing biochemical pathways involved in cellular functions.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent due to the inherent properties of the tetrazole structure, which can disrupt microbial cell function.
- Antifungal Properties : Investigations suggest potential antifungal activity, making it a candidate for further development in treating fungal infections.
- Pharmaceutical Applications : It is explored as a bioisostere for carboxylic acids in drug development, which may enhance the efficacy and bioavailability of pharmaceutical compounds.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar tetrazole derivatives:
Compound | Antimicrobial Activity | Antifungal Activity | Pharmaceutical Potential |
---|---|---|---|
This compound | Moderate | Moderate | High |
1-Methyl-5-aminotetrazole | Low | Moderate | Moderate |
5-Aminotetrazole | Low | Low | Low |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial properties against a range of bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as an antimicrobial agent.
-
Fungal Inhibition Study :
- In vitro tests demonstrated that this compound inhibited the growth of common fungal pathogens, indicating its potential use in antifungal treatments.
-
Drug Development Research :
- The compound was tested as a bioisostere for carboxylic acids in various pharmaceutical formulations. Results showed improved stability and bioavailability compared to traditional carboxylic acid derivatives.
Properties
IUPAC Name |
2-propan-2-yltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-3(2)9-7-4(5)6-8-9/h3H,1-2H3,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVMYROZIQXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229003-16-1 |
Source
|
Record name | 2-(propan-2-yl)-2H-1,2,3,4-tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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